Monoamine Oxidase (MAO) Metabolic Stability: 2,6-DMPEA vs. 2,5-Dimethoxyphenethylamine (2C-H)
2,6-DMPEA is relatively unaffected by monoamine oxidase (MAO), whereas 2,5-dimethoxyphenethylamine (2C-H) is extensively deaminated by both MAO-A and MAO-B isoenzymes [1]. In human MAO enzyme kinetics studies, 2C-H and related 2C-series compounds undergo rapid oxidative deamination; for example, 2C-D, 2C-E, 2C-T-2, and 2C-T-7 all display substantial MAO-mediated metabolism, with CYP2D6 contributing only to a minor extent [2]. Although quantitative kinetic parameters (Km, Vmax) for 2,6-DMPEA are not reported in the open literature, the qualitative observation of MAO resistance distinguishes it from MAO-labile 2,5-dimethoxy isomers and carries practical implications for in vitro assay design and in vivo dosing strategies.
| Evidence Dimension | Susceptibility to monoamine oxidase (MAO)-mediated oxidative deamination |
|---|---|
| Target Compound Data | Qualitatively described as relatively unaffected by MAO; behaviorally inactive in animals consistent with metabolic stability [1] |
| Comparator Or Baseline | 2,5-Dimethoxyphenethylamine (2C-H): extensively deaminated by MAO-A and MAO-B; susceptibility to MAO is a defining metabolic liability of the 2C series [2] |
| Quantified Difference | Qualitative categorical difference (resistant vs. susceptible); quantitative kinetic constants not available for head-to-head comparison |
| Conditions | Literature-derived metabolic characterization; MAO susceptibility inferred from in vitro enzyme studies on 2C-series compounds and behavioral pharmacology reports |
Why This Matters
MAO resistance directly influences compound half-life in vivo and reduces confounding metabolic artifacts in cell-based assays, making 2,6-DMPEA a superior scaffold for experiments where MAO-mediated degradation of comparator phenethylamines is problematic.
- [1] Wikipedia contributors. 2,6-Dimethoxyphenethylamine. Wikipedia, The Free Encyclopedia. https://en.m.wikipedia.org/wiki/2,6-Dimethoxyphenethylamine (accessed 2026-05-06). View Source
- [2] Bergsten E, et al. Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series). Biochemical Pharmacology. 2007;73(2):287–297. doi:10.1016/j.bcp.2006.09.022. View Source
